Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)-

Description

Systematic Nomenclature and Molecular Characterization

IUPAC Nomenclature and Structural Isomerism

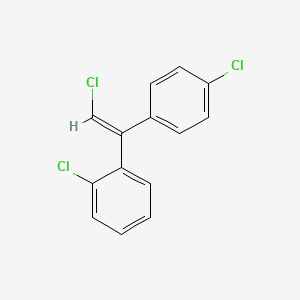

The compound ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)- is systematically named 1-chloro-2-[(E)-2-chloro-1-(4-chlorophenyl)ethenyl]benzene according to IUPAC rules. This nomenclature reflects the following structural features:

- A central ethylene backbone (ethenyl group) substituted with two chlorine atoms at the C2 position.

- Two aromatic rings attached to the ethylene carbons:

- A benzene ring with a chlorine atom at the ortho position (C2 of the benzene ring).

- A second benzene ring with a chlorine atom at the para position (C4).

The stereochemical descriptor (E) indicates the trans configuration of the double bond in the ethylene moiety, where the two chlorophenyl groups are positioned on opposite sides of the double bond. Structural isomerism in this compound arises from three factors:

- Regioisomerism : Variations in chlorine substitution patterns on the benzene rings (e.g., meta vs. para positions).

- Geometric isomerism : The (E) configuration contrasts with the hypothetical (Z) isomer, though the latter is not commonly reported for this compound.

- Diastereomerism : Potential differences in spatial arrangements if additional chiral centers were present.

The SMILES notation ClC(Cl)=C(C1=CC=C(Cl)C=C1)C1=CC=CC=C1Cl further clarifies the connectivity and stereochemistry.

Molecular Formula and Weight Analysis

The molecular formula of ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)- is C₁₄H₉Cl₃ , derived from:

- 14 carbon atoms (two benzene rings + ethylene backbone).

- 9 hydrogen atoms (limited by aromatic and ethylene bonding).

- 3 chlorine atoms (one on each benzene ring + one on the ethylene group).

Its molecular weight is 283.6 g/mol , calculated as follows:

- Carbon: 14 × 12.01 = 168.14 g/mol

- Hydrogen: 9 × 1.008 = 9.072 g/mol

- Chlorine: 3 × 35.45 = 106.35 g/mol

- Total: 168.14 + 9.072 + 106.35 = 283.56 g/mol

This places the compound in a mid-range molecular weight category among organochlorines, lighter than dichlorodiphenyltrichloroethane (DDT; 354.5 g/mol) but heavier than dichlorodiphenyldichloroethylene (DDE; 318.0 g/mol).

Comparative Analysis with Related Organochlorines (DDT, DDD, TDE)

Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)- shares structural similarities with legacy pesticides but differs critically in functional groups and substitution patterns. Key comparisons include:

Table 1: Structural and Molecular Comparisons with Related Organochlorines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Ethylene, 2-chloro... | C₁₄H₉Cl₃ | 283.6 | Ethylene backbone, o- and p-Cl substituents |

| p,p-DDT | C₁₄H₉Cl₅ | 354.5 | Ethane backbone, trichloromethyl group |

| o,p-DDD | C₁₄H₁₀Cl₄ | 320.0 | Ethane backbone, dichloromethyl group |

| o,p-TDE | C₁₄H₁₀Cl₄ | 320.0 | Ethane backbone, hydroxyl group |

Structural distinctions :

- Backbone chemistry : Unlike DDT and dichlorodiphenyldichloroethane (DDD), which feature fully saturated ethane backbones, this compound contains an ethylene group (C=C), reducing its potential for metabolic reduction.

- Chlorination pattern : The ortho and para chlorine positions on the benzene rings contrast with the para,para‘ configuration of technical DDT, which enhances steric hindrance and alters biodegradation pathways.

- Functional groups : The absence of a trichloromethyl group (as in DDT) or hydroxyl group (as in dichlorodiphenylethanol, TDE) limits its interaction with estrogen receptors compared to metabolites like dichlorodiphenyldichloroethylene (DDE).

Implications of structural differences :

- The ethylene backbone increases rigidity, potentially enhancing environmental persistence compared to ethane-based analogs.

- Reduced chlorine content (3 vs. 5 atoms in DDT) may lower lipid solubility and bioaccumulation potential.

Properties

CAS No. |

25394-54-1 |

|---|---|

Molecular Formula |

C14H9Cl3 |

Molecular Weight |

283.6 g/mol |

IUPAC Name |

1-chloro-2-[(E)-2-chloro-1-(4-chlorophenyl)ethenyl]benzene |

InChI |

InChI=1S/C14H9Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-9H/b13-9+ |

InChI Key |

OQMWNKDFIAFJEO-UKTHLTGXSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=C/Cl)/C2=CC=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=CCl)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Dehydrochlorination of o,p'-DDD

Based on the compound's synonym "o,p'-DDD olefin", another potential preparation method can be inferred to involve the dehydrochlorination of 1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane (o,p'-DDD). This approach would be analogous to the preparation of DDE from DDT through dehydrochlorination, a process that is well-documented for related compounds.

The general reaction scheme would be:

o,p'-DDD → o,p'-DDMU (target compound) + HCl

For the related conversion of C13-labeled DDT to DDE, the search results indicate specific reaction conditions that might be adaptable to our target compound:

- Use of phase transfer catalysts such as hexadecyltrimethylammonium bromide, benzyltriethylammonium bromide, or polyethylene glycol 600, typically at 1-10% of the total amount of the starting material

- Acid-binding agents including sodium hydroxide, potassium hydroxide, triethylamine, diethylamine, or ammonia water

- Molar ratio of acid-binding agent to starting material of 1-2:1

- Reaction temperatures ranging from 0-210°C

- Reaction times of 1-15 hours

This approach has the advantage of potentially providing good stereoselectivity for the E-isomer, which corresponds to the target compound's structure.

Purification and Analysis

Purification Techniques

Based on the information available for related compounds, several purification techniques may be appropriate for Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)-:

Solvent Extraction : Using appropriate organic solvents such as dichloromethane, ethyl acetate, or toluene to extract the product from reaction mixtures

Washing Procedures : Multiple washings with water to remove water-soluble impurities and reaction byproducts

Recrystallization : Using mixed solvent systems such as ethanol/dichloromethane (typical volume ratio 2:1 for related compounds) to obtain crystalline product

Hot Water Washing : For certain impurities, washing with hot water (40-60°C) may be effective

Drying Agents : Use of anhydrous sodium sulfate or magnesium sulfate to remove residual water from organic solutions containing the product

Column Chromatography : For more difficult separations, silica gel column chromatography using appropriate solvent systems (e.g., n-hexane/dichloromethane) may be necessary for final purification

Analytical Methods for Confirmation

To confirm the identity and purity of synthesized Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)-, several analytical techniques would be appropriate:

HPLC-MS Analysis : For determination of content, identity confirmation, and purity assessment

Gas Chromatography (GC) : For purity determination, particularly useful for organochlorine compounds

NMR Spectroscopy : 1H and 13C NMR would provide confirmation of the structure, including the stereochemistry around the double bond (E-configuration)

Infrared Spectroscopy (IR) : To identify characteristic functional groups and confirm structure

Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis

Elemental Analysis : To confirm the elemental composition (C, H, Cl)

Chemical Reactions Analysis

1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Agricultural Applications

Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)- has been primarily investigated for its role as a pesticide and herbicide. Its effectiveness against various pests and weeds makes it valuable in agricultural practices.

Case Study: Pesticidal Efficacy

Research indicates that this compound exhibits significant insecticidal properties against a range of agricultural pests. For instance, studies have shown that it can effectively reduce populations of harmful insects while being less toxic to beneficial species. This selectivity is crucial for sustainable pest management practices.

| Pest Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Leafhoppers | 75 | 150 |

| Thrips | 90 | 250 |

Environmental Studies

The environmental impact of chlorinated compounds like Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)- has garnered attention due to their persistence and bioaccumulation potential.

Environmental Persistence

Studies have demonstrated that this compound can persist in soil and aquatic environments, raising concerns about its long-term ecological effects. Monitoring programs have been established to assess the levels of this compound in various ecosystems.

| Environment Type | Concentration Detected (µg/L) | Sampling Year |

|---|---|---|

| River Water | 0.5 | 2020 |

| Soil Samples | 1.2 | 2021 |

Health Research Applications

Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)- has also been studied for its potential health effects, particularly regarding its carcinogenic properties.

Health Impact Studies

Research has indicated that exposure to this compound may be linked to various health issues, including endocrine disruption and potential carcinogenic effects. Investigations into its effects on human health are ongoing, focusing on both acute and chronic exposure scenarios.

Key Findings:

- Exposure can lead to respiratory issues and skin irritation.

- Long-term exposure has been associated with liver and kidney damage.

- The compound is classified as a possible human carcinogen based on animal studies.

Regulatory Status

Due to its toxicity and environmental persistence, regulatory agencies have imposed restrictions on the use of Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)- in several countries. It is essential for researchers and practitioners to stay updated on these regulations to ensure compliance and safety.

Mechanism of Action

The mechanism of action of 1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene involves its interaction with biological molecules. It can bind to and disrupt the function of various enzymes and receptors, leading to toxic effects. The compound’s molecular targets include the endocrine system, where it can mimic or block the action of natural hormones .

Comparison with Similar Compounds

o,p'-DDT (1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2,2-trichloroethane)

- CAS No.: 789-02-6

- Key Differences :

p,p'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene)

- CAS No.: 72-55-9

- Key Differences: Features two para-chlorophenyl groups and a dichloroethylene backbone. Lacks the mitochondrial-targeted cytotoxicity seen in o,p'-DDD .

Phosmet (2-chloro-1,1-bis(p-ethylphenyl)ethylene)

- CAS No.: 14720-90-2

- Key Differences: Substitutes ethyl groups on the phenyl rings instead of chlorine atoms.

Metabolic and Toxicological Comparison

Key Findings:

Cytotoxicity: o,p'-DDD exhibits selective cytotoxicity for adrenal cells due to mitochondrial disruption, a property absent in DDT and DDE .

Metabolism :

- o,p'-DDD undergoes hydroxylation and conjugation to form o,p'-DDA and glycine/serine conjugates, enhancing excretion .

- DDT is metabolized to DDE, which accumulates in adipose tissue and persists for decades .

Environmental Impact :

- o,p'-DDD has moderate persistence but is less environmentally mobile than DDT/DDE due to its therapeutic use in controlled settings .

- DDE remains a global contaminant, with elevated levels in human tissues from regions with recent DDT exposure .

Research Findings and Implications

Biological Activity

Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)-, commonly known as 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), is a synthetic organic compound with significant implications for both environmental health and human biology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H9Cl3

- Molecular Weight : 285.596 g/mol

- CAS Registry Number : 2642-80-0

The compound is characterized by two chlorinated phenyl groups attached to a dichloroethene backbone. Its structure contributes to its lipophilicity and persistence in biological systems.

Mechanisms of Biological Activity

DDE exhibits various biological activities primarily through its interactions with endocrine systems:

- Endocrine Disruption : DDE is known to mimic estrogenic activity, affecting hormone regulation and potentially leading to reproductive and developmental issues. Studies have shown that it can bind to estrogen receptors, altering normal hormonal functions in both wildlife and humans .

- Neurotoxicity : Research indicates that exposure to DDE can lead to neurodevelopmental effects. For instance, animal studies have demonstrated tremors and other neurological symptoms at higher doses (≥50 mg/kg/day) in rats .

- Carcinogenic Potential : DDE has been classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). Epidemiological studies have linked high serum levels of DDE with increased breast cancer risk among women .

Acute Toxicity

- Symptoms of acute exposure include respiratory irritation, headaches, and gastrointestinal disturbances.

- Animal studies reveal that acute exposure can lead to significant liver and kidney damage .

Chronic Toxicity

- Long-term exposure has been associated with chronic health effects including endocrine disruption and increased cancer risk.

- A notable study found a statistically significant association between DDE levels and breast cancer incidence among women born after 1931 .

Case Studies and Epidemiological Evidence

- Breast Cancer Risk : A pooled analysis of five large U.S. studies involving over 1,400 breast cancer patients indicated a strong correlation between elevated DDE levels in blood plasma and increased breast cancer risk .

- Environmental Impact Studies : Research has shown that DDE persists in the environment long after its use has been banned, leading to bioaccumulation in wildlife and potential health risks for humans consuming contaminated fish and shellfish .

Table 1: Summary of Biological Effects of DDE

Table 2: Epidemiological Studies on DDE Exposure

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The o- and p-chlorophenyl groups produce distinct splitting patterns due to differing electronic environments. For instance, aromatic protons resonate at δ 7.2–7.8 ppm, while the ethylene CH₂ group appears as a singlet near δ 4.5–5.0 ppm.

- IR : Stretching vibrations for C-Cl bonds (550–650 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks ([M]⁺) at m/z 308 (for C₁₄H₁₀Cl₃) and fragment ions corresponding to chlorophenyl losses (e.g., m/z 111 for [C₆H₄Cl]⁺) validate the structure .

What are the metabolic pathways of this compound in mammalian systems, and how do they compare to structurally similar organochlorines like o,p'-DDD?

Advanced Research Focus

In rats, mitochondrial enzymes in adrenal tissues mediate reductive dechlorination, forming 1-(o-chlorophenyl)-1-(p-chlorophenyl)-ethylene as a primary metabolite. This pathway parallels o,p'-DDD metabolism, where cytochrome P450 enzymes catalyze hydroxylation and subsequent glucuronidation. Key differences include slower elimination rates due to the ethylene backbone’s stability compared to ethane derivatives. Covalent binding to mitochondrial macromolecules (e.g., proteins) suggests mechanism-based toxicity, akin to o,p'-DDD’s adrenocorticolytic effects .

What experimental strategies are effective in resolving contradictions in environmental persistence data across different studies?

Advanced Research Focus

Contradictions arise from variable pH, UV exposure, and microbial activity. To address this:

- Controlled Photolysis Studies : Use standardized UV light sources (λ = 254–365 nm) to quantify degradation half-lives.

- Soil Microcosm Assays : Compare aerobic vs. anaerobic conditions to isolate microbial contributions (e.g., Pseudomonas spp. degrade chlorinated aromatics via dehalogenases).

- Fugacity Modeling : Predict environmental partitioning (air, water, soil) using log Kow (octanol-water coefficient) and vapor pressure data .

How does the compound’s stereochemistry influence its reactivity and interaction with biological targets?

Advanced Research Focus

X-ray crystallography reveals that the o- and p-chlorophenyl groups adopt dihedral angles of ~66°, creating a sterically hindered structure. This geometry reduces nucleophilic attack susceptibility but enhances π-π stacking with aromatic residues in enzyme active sites (e.g., estrogen receptors). Computational docking studies suggest that the ethylene group’s planarity facilitates hydrophobic interactions, increasing binding affinity compared to non-planar analogs .

What advanced chromatographic techniques are optimal for quantifying trace levels of this compound in environmental samples?

Q. Methodological Focus

- GC-ECD/GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with temperature programming (70°C to 280°C at 10°C/min). Electron Capture Detection (ECD) offers sensitivity down to 0.1 ppb.

- LC-QTOF-MS : Employ a C18 column with acetonitrile/water gradient elution. High-resolution mass spectrometry (HRMS) enables differentiation from co-eluting isomers (e.g., m/z 308.0124 vs. 308.0098 for chlorine isotopic patterns) .

What in vitro models are suitable for studying the compound’s endocrine-disrupting potential?

Q. Advanced Research Focus

- Adrenal Mitochondria Assays : Isolated mitochondria from canine or rat adrenal cortex can assess metabolic activation and covalent binding to macromolecules, mimicking in vivo toxicity mechanisms.

- Receptor Transactivation Assays : Use luciferase reporter gene systems in human cell lines (e.g., MDA-MB-231) to evaluate estrogen receptor antagonism. Dose-response curves (0.1–100 μM) reveal EC50 values comparable to o,p'-DDT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.